molecular formula C11H11NS B215019 1,2-dimethyl-1H-indole-3-carbothialdehyde

1,2-dimethyl-1H-indole-3-carbothialdehyde

Cat. No.: B215019
M. Wt: 189.28 g/mol
InChI Key: AJAWJUUCBQDBEQ-UHFFFAOYSA-N
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Description

1,2-dimethyl-1H-indole-3-carbothialdehyde is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. The unique structure of this compound, which includes a thioformyl group attached to the indole ring, makes it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 1,2-dimethylindole with anhydrous sodium hydrosulfide or hydrogen sulfide in solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) . This reaction yields the desired thioformyl derivative.

Industrial Production Methods: While specific industrial production methods for 1,2-dimethyl-1H-indole-3-carbothialdehyde are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,2-dimethyl-1H-indole-3-carbothialdehyde undergoes various chemical reactions, including:

    Oxidation: The thioformyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioformyl group to a thiol or other reduced forms.

    Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted indoles depending on the electrophile used.

Scientific Research Applications

1,2-dimethyl-1H-indole-3-carbothialdehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,2-dimethyl-1H-indole-3-carbothialdehyde exerts its effects is primarily through its interaction with metal ions. The sulfur atom in the thioformyl group coordinates with metal ions, forming stable complexes . These interactions can influence various biochemical pathways and molecular targets, making it a valuable compound for studying metal-ligand interactions.

Comparison with Similar Compounds

    3-Thioformylindole: Lacks the methyl groups at the 1 and 2 positions.

    1,2-Dimethylindole: Lacks the thioformyl group.

    3-Formyl-1,2-dimethylindole: Contains a formyl group instead of a thioformyl group.

Uniqueness: 1,2-dimethyl-1H-indole-3-carbothialdehyde is unique due to the presence of both the thioformyl group and the methyl groups at the 1 and 2 positions. This combination enhances its reactivity and ability to form stable complexes with metal ions, distinguishing it from other indole derivatives .

Properties

Molecular Formula

C11H11NS

Molecular Weight

189.28 g/mol

IUPAC Name

1,2-dimethylindole-3-carbothialdehyde

InChI

InChI=1S/C11H11NS/c1-8-10(7-13)9-5-3-4-6-11(9)12(8)2/h3-7H,1-2H3

InChI Key

AJAWJUUCBQDBEQ-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2N1C)C=S

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C=S

Origin of Product

United States

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